ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Furan Ring: The furan ring is often introduced through a nucleophilic substitution reaction involving a furan derivative.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-furylcarbonyl)amino]acetate: Shares the furan and ester functional groups but lacks the pyrazole and pyridine rings.
1-(2-Furyl)-3,5-dimethylpyrazole: Contains the pyrazole and furan rings but lacks the pyridine ring and ester group.
Uniqueness
Ethyl 1-{5-[(2-furylcarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and furan) and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 1-[5-(furan-2-carbonylamino)pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-4-25-18(24)16-11(2)21-22(12(16)3)15-8-7-13(10-19-15)20-17(23)14-6-5-9-26-14/h5-10H,4H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNWKLRBZHBREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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